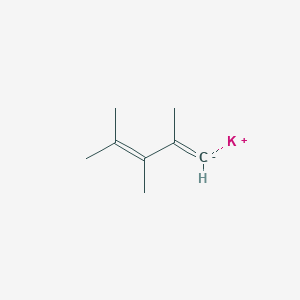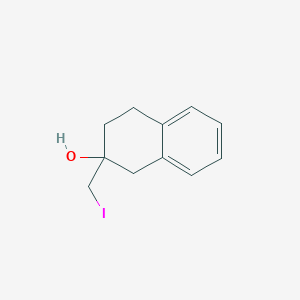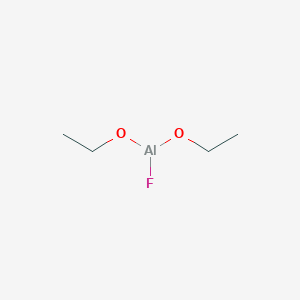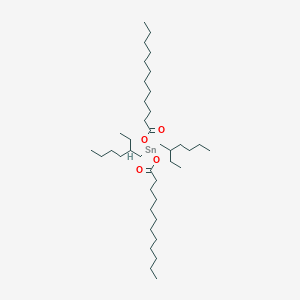![molecular formula C22H17N3O B14319249 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 106727-33-7](/img/structure/B14319249.png)
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused imidazoquinazoline ring system, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imidazoquinazoline core . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反应分析
Types of Reactions
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents.
科学研究应用
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting key signaling pathways involved in cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
相似化合物的比较
Similar Compounds
2,3-Diphenyl-2,10-dihydroimidazo[1,2-c]quinazoline: This compound shares a similar core structure but differs in the position of the nitrogen atoms within the ring system.
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]pyridazine: Another related compound with a pyridazine ring fused to the imidazoquinazoline core.
Uniqueness
2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various research and therapeutic applications .
属性
CAS 编号 |
106727-33-7 |
|---|---|
分子式 |
C22H17N3O |
分子量 |
339.4 g/mol |
IUPAC 名称 |
2,3-diphenyl-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H17N3O/c26-21-17-13-7-8-14-18(17)23-22-24-19(15-9-3-1-4-10-15)20(25(21)22)16-11-5-2-6-12-16/h1-14,19-20H,(H,23,24) |
InChI 键 |
ALQIQFXODNVCPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(N3C(=O)C4=CC=CC=C4N=C3N2)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)


![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)





